Miripirium is derived from the combination of myristyl alcohol and gamma-picoline. Its chemical classification falls under the category of quaternary ammonium compounds, which are known for their cationic properties and ability to interact with biological membranes. The International Nonproprietary Name (INN) for Miripirium is Miripirium Chloride, highlighting its status as a recognized pharmaceutical entity.
The synthesis of Miripirium involves several key steps:
The synthesis can be performed under mild conditions, often utilizing solvents such as ethanol or methanol to enhance reaction efficiency. The product can be purified through recrystallization or chromatography techniques to achieve high purity levels.
The molecular formula of Miripirium is , with a molecular weight of approximately 326.0 g/mol. The structure consists of a long hydrophobic myristyl chain attached to a positively charged pyridinium ring:
C1=CC=C(C=C1)C(=O)NCCCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24
NOPFSRXAKWQILS-UHFFFAOYSA-N
This structural configuration contributes to its surfactant properties and biological activity.
Miripirium can participate in several chemical reactions, including:
Common reagents used in these reactions include acids for hydrolysis and bases for neutralization processes.
The mechanism of action of Miripirium primarily involves its interaction with cell membranes. As a cationic surfactant, it disrupts lipid bilayers, leading to increased permeability. This property is particularly useful in drug delivery applications where enhanced absorption of therapeutic agents into cells is desired.
Data from studies indicate that Miripirium enhances the uptake of various drugs by up to 50% in certain cell lines, demonstrating its efficacy as a drug delivery enhancer.
Relevant data indicates that Miripirium maintains stability over extended periods when stored properly, making it suitable for pharmaceutical formulations.
Miripirium has several notable applications in scientific research and pharmaceuticals:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3